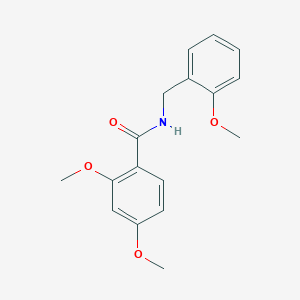
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine
Übersicht
Beschreibung
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, also known as MPAP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MPAP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in the regulation of intracellular calcium signaling, which is important for various physiological processes such as cell survival, neurotransmitter release, and synaptic plasticity. By binding to the sigma-1 receptor, 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine may modulate these processes and produce a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been found to have a range of biochemical and physiological effects, including neuroprotection, analgesia, and anti-inflammatory effects. In animal studies, 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been shown to protect against ischemic injury, reduce pain sensitivity, and decrease inflammation. These effects are thought to be mediated through the sigma-1 receptor, although the exact mechanisms are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in various biological systems without affecting other receptors or pathways. However, one limitation of using 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine is its potential for off-target effects. Although it is highly selective for the sigma-1 receptor, it may still interact with other proteins or receptors in the cell, leading to unintended effects.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine. One area of interest is its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of these diseases, and further research may lead to the development of novel treatments.
Another potential area of research is the development of new sigma-1 receptor ligands based on the structure of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine. By modifying the structure of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, researchers may be able to develop compounds with improved selectivity, potency, and efficacy.
Conclusion:
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, or 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine, is a synthetic compound that has been studied extensively for its potential applications in scientific research. 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has a range of biochemical and physiological effects, and its selectivity for the sigma-1 receptor makes it a valuable tool for investigating the role of this receptor in various biological systems. Although there are some limitations to its use, 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has the potential to lead to new treatments for neurological disorders and the development of novel sigma-1 receptor ligands.
Synthesemethoden
The synthesis of 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 2-methyl-3-phenylacrylic acid chloride in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising areas of research involving 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine is its potential use as a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. 1-(2-methyl-3-phenylacryloyl)-4-phenylpiperazine has been found to bind selectively to the sigma-1 receptor, making it a valuable tool for investigating the role of this receptor in various biological systems.
Eigenschaften
IUPAC Name |
(Z)-2-methyl-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-17(16-18-8-4-2-5-9-18)20(23)22-14-12-21(13-15-22)19-10-6-3-7-11-19/h2-11,16H,12-15H2,1H3/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINQNPGLFXMEG-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-2-methyl-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)


![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5796957.png)

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)
![N-benzyl-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5796989.png)